Manganese oxalate

Description

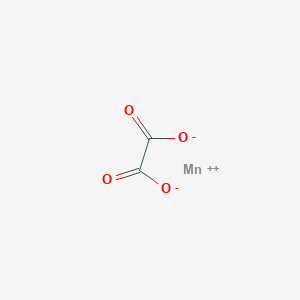

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

manganese(2+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Mn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVLTEMOWXGQOS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White odorless powder; [GFS Chemicals MSDS] | |

| Record name | Manganese oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

640-67-5, 6556-16-7 | |

| Record name | [Ethanedioato(2-)-κO1,κO2]manganese | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese(II) oxalate dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8PK5I86G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Manganese Oxalate: Formula, Structure, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of manganese oxalate (B1200264), focusing on its chemical formula, molecular structure, and key experimental protocols relevant to its synthesis and characterization. This document is intended to serve as a comprehensive resource for professionals in research and development.

Chemical Formula and Nomenclature

Manganese oxalate is an inorganic compound with the empirical formula MnC₂O₄ .[1][2][3] It is more formally known as manganese(II) oxalate, indicating the +2 oxidation state of the manganese atom.[3][4] This compound is frequently encountered in its hydrated form, most commonly as manganese(II) oxalate dihydrate, with the chemical formula MnC₂O₄·2H₂O .[4][5][6] Other hydrated forms, such as the trihydrate (MnC₂O₄·3H₂O), have also been observed.[1][4] The naturally occurring mineral form of manganese(II) oxalate dihydrate is known as Lindbergite.[1][4]

Molecular and Crystal Structure

The structure of this compound is characterized by the coordination of manganese(II) ions with oxalate anions (C₂O₄²⁻). The oxalate ion acts as a bidentate ligand, coordinating to the manganese center through two of its oxygen atoms to form a chelate structure.[4]

In the common dihydrate form (MnC₂O₄·2H₂O), the manganese ion is typically in a distorted octahedral coordination environment. The equatorial plane is occupied by oxygen atoms from two oxalate ligands, while the axial positions are occupied by the oxygen atoms of two water molecules.[7] These coordinated water molecules are crucial for stabilizing the crystal lattice through hydrogen bonding.[4] The oxalate ions can bridge between manganese centers, leading to the formation of polymeric chains or layers, which then pack into a three-dimensional crystal lattice.[4][7]

Manganese(II) oxalate dihydrate has been reported to crystallize in different polymorphic forms, including a monoclinic (α-phase) and an orthorhombic (γ-phase) system.[1][4][7][8]

Below is a diagram illustrating the coordination environment of the manganese(II) ion in manganese(II) oxalate dihydrate.

Caption: Coordination of Mn(II) in the dihydrate form.

Physicochemical Properties

This compound is a pale pink crystalline solid.[1][4] Its quantitative properties are summarized in the table below.

| Property | Value |

| Molar Mass (Anhydrous) | 142.96 g/mol [2] |

| Molar Mass (Dihydrate) | 178.99 g/mol |

| Density (Anhydrous) | 2.43 g/cm³ at 21.7°C[2] |

| Density (Dihydrate) | 2.453 g/cm³[4][9] |

| Solubility in Water | Insoluble to slightly soluble.[1][4][10] 0.03087 g/100 g at 25°C.[2] |

| Solubility Product (Ksp) | 1.7 x 10⁻⁷ (pKsp = 6.77)[1][9] |

| Melting Point | Decomposes. The dihydrate loses water around 100-150°C.[1][2][4] |

| Thermal Decomposition | Anhydrous form decomposes at approximately 215°C to MnO, CO, and CO₂.[1][11] |

| Crystal System (α-MnC₂O₄·2H₂O) | Monoclinic, Space group C2/c[8] |

| Crystal System (γ-MnC₂O₄·2H₂O) | Orthorhombic, Space group P2₁2₁2₁[1][4] |

| Unit Cell Parameters (γ-form) | a = 0.6262 nm, b = 1.3585 nm, c = 0.6091 nm[1] |

Experimental Protocols

Synthesis of Manganese(II) Oxalate Dihydrate

A common and straightforward method for the synthesis of manganese(II) oxalate dihydrate is through a precipitation reaction.[4][12]

Materials:

-

A soluble manganese(II) salt (e.g., manganese(II) chloride, MnCl₂, or manganese(II) acetate, Mn(CH₃COO)₂)

-

A soluble oxalate (e.g., sodium oxalate, Na₂C₂O₄, or oxalic acid, H₂C₂O₄)

-

Deionized water

-

Ethanol (B145695) (for washing)

Procedure:

-

Prepare Reactant Solutions:

-

Solution A: Dissolve a stoichiometric amount of the manganese(II) salt in deionized water.

-

Solution B: Dissolve a stoichiometric amount of the oxalate source in deionized water.

-

-

Precipitation: Slowly add Solution B to Solution A dropwise while stirring vigorously. A pale pink precipitate of manganese(II) oxalate dihydrate will form immediately. The reaction using manganese chloride and sodium oxalate is as follows: MnCl₂ + Na₂C₂O₄ + 2H₂O → MnC₂O₄·2H₂O(s) + 2NaCl[1]

-

Digestion: Continue stirring the mixture for a period (e.g., 10-30 minutes) to allow for complete precipitation and crystal growth.[8][12]

-

Isolation: Filter the precipitate using a Buchner funnel.

-

Washing: Wash the collected solid several times with deionized water to remove any soluble byproducts, followed by a final wash with ethanol to facilitate drying.

-

Drying: Dry the product in a vacuum oven at a low temperature (e.g., below 80°C) to avoid dehydration.[12]

Characterization Techniques

A typical workflow for the characterization of synthesized this compound is outlined below.

Caption: Experimental workflow for synthesis and characterization.

-

X-Ray Diffraction (XRD): This is a primary technique to confirm the crystalline phase of the synthesized material.[4][13] The resulting diffraction pattern can be compared with standard patterns (e.g., from the JCPDS database) to identify the specific polymorph of manganese(II) oxalate dihydrate.[8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present.[4][12] The spectrum of this compound will show characteristic absorption bands for the oxalate C=O and C-O stretching vibrations, as well as broad bands corresponding to the O-H stretching of the water of hydration.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are employed to study the thermal stability of the compound.[4][14] TGA measures the mass loss as a function of temperature, clearly showing the two-step decomposition: an initial mass loss corresponding to the removal of water molecules (dehydration), followed by a second mass loss at a higher temperature corresponding to the decomposition of the anhydrous oxalate to manganese oxide.[4][11] DSC measures the heat flow and will show endothermic peaks corresponding to these decomposition events.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. manganese(II) oxalate [chemister.ru]

- 3. This compound | C2MnO4 | CID 69499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]

- 5. Manganese(II) Oxalate Dihydrate | C2H6MnO6 | CID 91886448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound dihydrate | C2H4MnO6 | CID 516786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Manganese oxalates - structure-based Insights [degruyterbrill.com]

- 8. Proton solvent-controllable synthesis of this compound anode material for lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03669F [pubs.rsc.org]

- 9. MANGANESE(II) OXALATE | 6556-16-7 [chemicalbook.com]

- 10. Manganese(II) oxalate dihydrate, Mn 30% min | Fisher Scientific [fishersci.ca]

- 11. akjournals.com [akjournals.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. jetir.org [jetir.org]

An In-depth Technical Guide to Manganese(II) Oxalate Dihydrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Manganese(II) oxalate (B1200264) dihydrate (MnC₂O₄·2H₂O) is an inorganic coordination compound of significant interest in materials science, catalysis, and electrochemistry.[1] It primarily serves as a crucial precursor for the synthesis of various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄), which exhibit valuable catalytic, magnetic, and electrochemical properties.[1][2][3] This document provides a comprehensive overview of the chemical, physical, and thermal properties of manganese(II) oxalate dihydrate. It includes detailed experimental protocols for its synthesis and characterization, summarizes key quantitative data, and outlines its primary applications and safety considerations.

Physical and Chemical Properties

Manganese(II) oxalate dihydrate is a crystalline solid, typically appearing as a pale pink or light rose-colored powder.[1][4] This characteristic color is attributed to the electronic d-d transitions within the divalent manganese (Mn²⁺) ion.[1] The compound consists of a central manganese ion in the +2 oxidation state coordinated by a bidentate oxalate anion and stabilized by two water molecules of crystallization.[1] It occurs naturally as the mineral Lindbergite.[1][4]

Data Summary

The core physicochemical properties of manganese(II) oxalate dihydrate are summarized in the table below for quick reference.

| Property | Value | References |

| Chemical Formula | MnC₂O₄·2H₂O | [1][2][5][6] |

| Molar Mass | 178.99 g/mol | [2][5][6][7] |

| Appearance | White to pale pink crystalline powder | [1][2][4][8] |

| Density | 2.453 g/cm³ | [1][2][6] |

| Melting Point | 100 °C (Melts in its own water of crystallization and decomposes) | [1][2][4][6][9] |

| Solubility in Water | Slightly soluble; Insoluble | [1][4][6][9][10] |

| Solubility Product (Ksp) | 1.7 x 10⁻⁷ (pKsp ≈ 6.8) | [1][4] |

| Solubility in other solvents | Soluble in dilute acids | [1][6][9][10] |

| Crystal System | Monoclinic (α-form) or Orthorhombic (γ-form) | [1][4] |

| Space Group | C2/c (Monoclinic); P2₁2₁2₁ (Orthorhombic) | [4] |

| Cell Parameters (Orthorhombic) | a = 0.6262 nm, b = 1.3585 nm, c = 0.6091 nm | [4] |

| Cell Parameters (Monoclinic) | a = 11.9896 Å, b = 5.6395 Å, c = 9.978 Å, β = 128.329° |

Thermal Decomposition

The thermal behavior of manganese(II) oxalate dihydrate is a critical aspect of its utility, particularly as a precursor for manganese oxides. The decomposition process occurs in distinct stages.

-

Dehydration: Upon heating, the compound first loses its two water molecules of crystallization. This dehydration step typically occurs at relatively low temperatures, around 150-200 °C.[1]

-

Decomposition: At higher temperatures (above 215 °C), the now anhydrous manganese oxalate decomposes into manganese(II) oxide (MnO), releasing carbon monoxide (CO) and carbon dioxide (CO₂) as gaseous byproducts.[1][4]

The final manganese oxide product can vary depending on the atmosphere and temperature. For instance, annealing in air at 450 °C can lead to the formation of Mn₃O₄ (hausmannite structure) or Mn₂O₃.[11]

Experimental Protocols

Synthesis of Manganese(II) Oxalate Dihydrate

A common and straightforward method for synthesizing manganese(II) oxalate dihydrate is through a precipitation reaction in an aqueous solution.[1]

Materials:

-

Manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O) or Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O).[4][12]

-

Sodium oxalate (Na₂C₂O₄) or Potassium oxalate monohydrate (K₂C₂O₄·H₂O).[4]

-

Deionized or distilled water.

-

Dilute acid (e.g., HCl or H₂SO₄) for pH adjustment.

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), and drying oven.

Procedure:

-

Prepare Reactant Solutions: Prepare separate aqueous solutions of the manganese salt and the oxalate salt.

-

Reaction: While stirring continuously, slowly add the oxalate solution to the manganese salt solution. A pale pink precipitate of manganese(II) oxalate dihydrate will form immediately. The reaction can be represented as: MnCl₂ + Na₂C₂O₄ + 2H₂O → MnC₂O₄·2H₂O(s) + 2NaCl[4]

-

pH Control (Optional): For controlling crystal phase, the pH of the reaction medium can be adjusted. A pH of 3.0 has been used to obtain the dihydrate form.

-

Aging: Allow the precipitate to stir in the mother liquor for a period (e.g., 24 hours) to ensure complete reaction and crystal growth.

-

Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the collected solid several times with distilled water to remove any soluble impurities.

-

Drying: Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to avoid premature dehydration.

Characterization Methods

The following diagram and protocols outline a typical workflow for the synthesis and subsequent characterization of the material.

4.2.1 Thermogravimetric Analysis (TGA)

This protocol describes a generalized procedure for analyzing the thermal decomposition of manganese(II) oxalate dihydrate.

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried manganese(II) oxalate dihydrate powder into a TGA crucible (typically alumina (B75360) or platinum).

-

Analysis Parameters:

-

Atmosphere: Set the purge gas to either an inert gas (e.g., Nitrogen, Argon) or an oxidative gas (Air) with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Collection: Record the mass loss as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to identify the temperatures corresponding to the dehydration and decomposition steps. Calculate the percentage mass loss for each step and compare it with the theoretical values.

4.2.2 X-ray Diffraction (XRD)

This protocol provides a general method for confirming the crystal structure and phase purity of the synthesized powder.

-

Instrument Setup: Ensure the XRD instrument is aligned and calibrated.

-

Sample Preparation: Finely grind the manganese(II) oxalate dihydrate powder using a mortar and pestle to ensure random crystal orientation. Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Analysis Parameters:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.54184 Å).

-

Scan Range: Scan over a 2θ range appropriate for the material (e.g., 10° to 80°).

-

Scan Settings: Use a continuous scan mode with a step size of ~0.02° and a dwell time of 0.5-1.0 seconds per step.

-

-

Data Collection: Collect the diffraction pattern, which plots intensity versus the diffraction angle (2θ).

-

Data Analysis: Compare the experimental diffraction pattern with standard patterns from crystallographic databases (e.g., COD, ICDD) to confirm the identity and phase of the synthesized material.

Applications

The primary application of manganese(II) oxalate dihydrate is as a precursor for manganese-based materials.[1][2]

-

Battery Materials: Controlled thermal decomposition yields nanosized manganese oxides (MnO, Mn₃O₄) that are investigated as high-capacity anode materials for lithium-ion batteries and as electrode materials for supercapacitors.[1][2][3]

-

Catalysis: The resulting manganese oxides are effective, low-cost catalysts for various reactions, including the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) in fuel cells and metal-air batteries.[1][2][3]

-

Pigments and Ceramics: It is used in the synthesis of manganese-based pigments and advanced ceramics.[3]

-

Chemical Reagents: It serves as a general chemical reagent and a source of manganese for the preparation of other manganese compounds.[1][10] It is also used in analytical chemistry for determining oxalate levels.[3]

-

Other Uses: It has been used as a drier for paints and varnishes and as a semiconductor photosensitive material.[1][10]

Safety and Handling

Manganese(II) oxalate dihydrate is considered hazardous and requires careful handling.

GHS Hazard Information

| Hazard Class | Code | Statement | References |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][7] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [5][7] |

| Signal Word | Warning | [4][5][7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[13][14]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7][14]

-

Skin Protection: Wear impervious protective gloves and long-sleeved clothing to prevent skin contact.[7][14][15]

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. For large-scale operations or in case of high dust levels, use an approved particulate respirator.[7][14]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][15]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system or environment.[15]

References

- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound dihydrate | C2H4MnO6 | CID 516786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. fishersci.dk [fishersci.dk]

- 8. Manganese(II) oxalate dihydrate, Mn 30% min 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. midlandsci.com [midlandsci.com]

- 10. Manganese(II) oxalate dihydrate, Mn 30% min 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

The Natural Occurrence of Manganese Oxalate as Lindbergite: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese oxalate (B1200264), an inorganic compound with the formula MnC₂O₄, occurs naturally as the mineral lindbergite.[1] This technical guide provides a comprehensive overview of lindbergite, focusing on its mineralogy, crystallography, and physicochemical properties. It summarizes key quantitative data, details experimental protocols for its characterization, and presents visual diagrams to illustrate its formation and analytical workflows. This document is intended to serve as a core resource for professionals in research, materials science, and drug development who are interested in the characteristics and natural occurrences of manganese oxalates.

Introduction

Manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O) is a pale pink, water-insoluble crystalline solid.[1][2] In its natural form, it is recognized as the mineral lindbergite.[2] First described from the Boca Rica mine in Minas Gerais, Brazil, lindbergite is a secondary mineral found in granite pegmatites.[3][4][5] It is the manganese analogue of humboldtine (iron oxalate) and glushinskite (magnesium oxalate).[5][6] The study of lindbergite and other natural oxalates is crucial for understanding biogeochemical cycles, mineral weathering, and the potential formation of biominerals in various organisms.[7][8]

Physicochemical and Crystallographic Data

The properties of lindbergite have been determined through various analytical techniques. The following tables summarize the key quantitative data for this mineral.

Table 1: General and Physical Properties of Lindbergite

| Property | Value | Source |

| Chemical Formula | Mn²⁺(C₂O₄) · 2H₂O | [3] |

| Molar Mass | 178.99 g/mol | Calculated |

| Color | White to grayish-white | [3][4] |

| Luster | Vitreous | [3][5] |

| Streak | White | [4][5] |

| Hardness (Mohs) | 2.5 | [3][5] |

| Density (measured) | 2.10(3) g/cm³ | [5] |

| Density (calculated) | 2.251 g/cm³ | [5][6] |

| Cleavage | Perfect on {010} | [5] |

| Tenacity | Crumbly | [5] |

Table 2: Crystallographic Data for Lindbergite

| Parameter | Value | Source |

| Crystal System | Monoclinic | [3][4][6] |

| Space Group | C2/c | [3][5] |

| Point Group | 2/m | [4] |

| Unit Cell Parameters | a = 11.995(5) Å | [5] |

| b = 5.632(2) Å | [5] | |

| c = 9.967(7) Å | [5] | |

| β = 128.34(4)° | [5][6] | |

| Cell Volume (V) | 528.1(5) ų | [5][6] |

| Z (formula units/cell) | 4 | [5][6] |

Table 3: Optical Properties of Lindbergite

| Property | Value | Source |

| Optical Class | Biaxial (-) | [4] |

| Refractive Indices | nα = 1.424(3) | [4][5] |

| nβ = 1.550(3) | [4][5] | |

| nγ = 1.65(1) | [4][5] | |

| 2V (measured) | 80(2)° | [4][5] |

| 2V (calculated) | 77° | [4][5] |

| Dispersion | Very weak, r > v | [4][5] |

| Orientation | Y ^ c = 20° | [4][5] |

Experimental Protocols

The characterization of lindbergite involves a combination of analytical techniques to determine its chemical, structural, and physical properties.

Synthesis of Manganese Oxalate Dihydrate

A common laboratory synthesis mirrors the natural precipitation process and is useful for comparative studies.

-

Method: A precipitation reaction is performed by mixing aqueous solutions of a soluble manganese salt, such as manganese(II) chloride (MnCl₂), with a solution of an oxalate, like sodium oxalate (Na₂C₂O₄).[1][2]

-

Reaction: MnCl₂ + Na₂C₂O₄ + 2H₂O → MnC₂O₄·2H₂O(s) + 2NaCl[1]

-

Procedure:

-

Prepare separate aqueous solutions of manganese(II) chloride and sodium oxalate.

-

Slowly add the sodium oxalate solution to the manganese chloride solution with constant stirring.

-

A pale pink precipitate of this compound dihydrate will form.[2]

-

The precipitate is then collected by filtration, washed with deionized water to remove soluble impurities (like NaCl), and dried at a low temperature (e.g., 40-50 °C) to prevent dehydration.

-

X-Ray Diffraction (XRD)

Single-crystal and powder X-ray diffraction are essential for determining the crystal structure and identifying the mineral.

-

Objective: To determine the unit cell parameters, space group, and atomic arrangement.

-

Methodology (Single-Crystal XRD):

-

A suitable single crystal of lindbergite (typically < 0.1 mm) is selected and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

A series of diffraction patterns are collected as the crystal is rotated.

-

The collected data are processed to determine the unit cell dimensions, crystal system (monoclinic), and space group (C2/c).[3][5]

-

The crystal structure is then solved and refined to obtain the precise atomic coordinates.

-

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal decomposition of lindbergite.

-

Objective: To determine the dehydration and decomposition temperatures and corresponding mass losses.

-

Methodology:

-

A small, accurately weighed sample of lindbergite is placed in a crucible (e.g., alumina).

-

The sample is heated in a TGA/DTA instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The instrument records the mass loss (TGA) and temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Expected Results:

-

Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the mineral.

-

Objective: To confirm the presence of oxalate (C₂O₄²⁻) and water (H₂O) molecules.

-

Methodology (FTIR):

-

A small amount of finely ground lindbergite is mixed with potassium bromide (KBr) and pressed into a pellet.

-

The pellet is placed in a Fourier-transform infrared (FTIR) spectrometer.

-

The infrared spectrum is recorded, typically in the 4000-400 cm⁻¹ range.

-

The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrations of the oxalate anion and water molecules.

-

Visualizations

The following diagrams illustrate the conceptual relationships and experimental workflows associated with lindbergite.

Conclusion

Lindbergite, the natural mineral form of manganese(II) oxalate dihydrate, provides a valuable subject for mineralogical, geochemical, and materials science studies. Its occurrence as a secondary mineral in pegmatites highlights the role of organic acids in geological processes. The well-defined crystallographic and physicochemical properties, established through standardized experimental protocols, allow for its unambiguous identification and serve as a basis for further research into the synthesis and application of manganese oxalates. This guide provides the foundational technical information required by researchers and professionals to understand and investigate this unique organic mineral.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]

- 3. mindat.org [mindat.org]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. Lindbergite - Wikipedia [it.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

manganese oxalate solubility in water and acids

An In-depth Technical Guide on the Solubility of Manganese Oxalate (B1200264) in Water and Acids

Introduction

Manganese(II) oxalate (MnC₂O₄) is an inorganic compound that typically appears as a pale pink or white crystalline powder.[1][2] It exists in anhydrous form and as hydrates, most commonly as manganese(II) oxalate dihydrate (MnC₂O₄·2H₂O).[1][3] This compound is of significant interest in various fields, including materials science as a precursor for manganese oxides used in batteries and catalysts, and in analytical chemistry.[3][4] A critical aspect of its application and handling is its solubility profile. While sparingly soluble in water, its solubility is markedly increased in acidic solutions.[3][4][5] This guide provides a comprehensive technical overview of the solubility of manganese oxalate in aqueous and acidic media, presenting quantitative data, detailed experimental protocols, and logical diagrams to elucidate the underlying chemical principles for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound's fundamental properties are essential for understanding its behavior in solution. Key physicochemical data are summarized in Table 1. The dihydrate form is a common starting material in laboratory settings and melts in its own water of crystallization at 100 °C.[1][3]

Table 1: Physicochemical Properties of Manganese(II) Oxalate

| Property | Value | References |

| Chemical Formula | MnC₂O₄ (anhydrous), MnC₂O₄·2H₂O (dihydrate) | [1][3] |

| Molar Mass | 142.96 g/mol (anhydrous), 178.99 g/mol (dihydrate) | [1][6] |

| Appearance | Pale pink or white crystalline powder | [1][2][3] |

| Density | 2.453 g/cm³ (dihydrate) | [3][5] |

| Solubility Product (Ksp) | 1.7 x 10⁻⁷ (pKsp ≈ 6.77) | [1][3][5] |

Solubility in Water

This compound is characterized by its low solubility in water.[1] The dissolution process in water is an equilibrium reaction governed by its solubility product constant, Ksp.

MnC₂O₄(s) ⇌ Mn²⁺(aq) + C₂O₄²⁻(aq)

The Ksp value of approximately 1.7 x 10⁻⁷ indicates that only a small amount of the salt will dissociate into its constituent ions in a saturated solution.[1][3] The molar solubility (S) can be calculated from the Ksp expression:

Ksp = [Mn²⁺][C₂O₄²⁻] = (S)(S) = S² S = √Ksp = √(1.7 x 10⁻⁷) ≈ 4.12 x 10⁻⁴ mol/L

This molar solubility can be converted to g/L using the molar mass of anhydrous MnC₂O₄ (142.96 g/mol ), yielding a calculated solubility of approximately 0.059 g/L or 59 mg/L at standard conditions. Experimental data show a slight dependence on temperature, as detailed in Table 2.

Table 2: Aqueous Solubility of this compound at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/L) | Reference |

| 10 | 2.4 x 10⁻² | 240 | [7] |

| 20 | 2.8 x 10⁻² | 280 | [7] |

| 20 | - | 300 | [8] |

| 30 | 3.3 x 10⁻² | 330 | [7] |

Solubility in Acids

The solubility of this compound increases significantly in acidic solutions.[3][5][9] This phenomenon is a direct consequence of Le Chatelier's principle applied to the dissolution equilibrium. The addition of a strong or weak acid introduces hydrogen ions (H⁺), which react with the oxalate anions (C₂O₄²⁻) to form the weak acid, oxalic acid (H₂C₂O₄).

C₂O₄²⁻(aq) + 2H⁺(aq) ⇌ H₂C₂O₄(aq)

This reaction consumes oxalate ions from the solution, shifting the primary dissolution equilibrium of MnC₂O₄ to the right, thereby promoting further dissolution of the solid salt. The overall reaction in an acidic medium can be represented as:

MnC₂O₄(s) + 2H⁺(aq) ⇌ Mn²⁺(aq) + H₂C₂O₄(aq)

The logical relationship governing this acid-enhanced dissolution is illustrated in the diagram below.

Solubility in Strong Acids

Strong acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and nitric acid (HNO₃) dissociate completely in water, providing a high concentration of H⁺ ions. This leads to a substantial increase in the solubility of this compound. This principle is applied industrially in hydrometallurgical processes, where sulfuric acid is used to leach manganese from ores that may also contain oxalate.[10] Studies on the dissolution kinetics of manganese oxides often employ a mixture of sulfuric and oxalic acids, highlighting the solubility of manganese-oxalate species in strongly acidic media.[11][12]

Solubility in Weak Acids

Weak acids, like acetic acid (CH₃COOH), also enhance the solubility of this compound, although to a lesser extent than strong acids due to their incomplete dissociation. A study on the oxidative dissolution of this compound was successfully conducted in acetic acid solutions, demonstrating its viability as a solvent system under specific conditions.[13] The addition of glacial acetic acid has also been noted in synthesis protocols to reduce the solubility of this compound in the presence of excess potassium oxalate, suggesting a complex interplay of common ion and pH effects.[14]

Table 3: Qualitative Solubility of Manganese(II) Oxalate in Various Solvents

| Solvent | Solubility | Rationale | References |

| Water | Very slightly soluble / Insoluble | Governed by low Ksp value. | [1][2] |

| Dilute Acids (general) | Soluble | Protonation of oxalate ion shifts equilibrium. | [3][4][5][9] |

| Sulfuric Acid | Soluble | Strong acid, effectively removes oxalate ions. | [10][11] |

| Acetic Acid | Soluble | Weak acid, still capable of protonating oxalate. | [13][14] |

Experimental Protocols

Protocol 1: Synthesis of Manganese(II) Oxalate Dihydrate via Precipitation

This protocol describes a standard laboratory method for synthesizing MnC₂O₄·2H₂O.

Materials:

-

Manganese(II) sulfate (B86663) (MnSO₄) or Manganese(II) chloride (MnCl₂)[1][3]

-

Sodium oxalate (Na₂C₂O₄) or Oxalic acid (H₂C₂O₄)[3]

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

Methodology:

-

Prepare Reactant Solutions:

-

Solution A: Dissolve a calculated molar equivalent of a soluble manganese(II) salt (e.g., MnCl₂) in deionized water.

-

Solution B: Dissolve a stoichiometric amount of sodium oxalate in deionized water.

-

-

Precipitation: While stirring Solution A vigorously, slowly add Solution B. A pale pink precipitate of this compound dihydrate will form immediately. The reaction is: MnCl₂(aq) + Na₂C₂O₄(aq) + 2H₂O(l) → MnC₂O₄·2H₂O(s) + 2NaCl(aq).[1]

-

Digestion: Continue stirring the mixture for 30-60 minutes to allow the precipitate to fully form and crystallize.

-

Isolation: Separate the precipitate from the supernatant by vacuum filtration.

-

Washing: Wash the precipitate on the filter paper multiple times with deionized water to remove any soluble impurities (e.g., NaCl).

-

Drying: Dry the purified this compound dihydrate in a drying oven at a temperature below 100 °C (e.g., 60-80 °C) to avoid removing the waters of hydration.

Protocol 2: Determination of Aqueous Solubility via Permanganate (B83412) Titration

This protocol provides a method to quantify the oxalate concentration in a saturated solution, thereby determining the solubility of this compound. The method relies on the oxidation of oxalate ions by potassium permanganate (KMnO₄) in an acidic medium.[15]

Reaction: 2MnO₄⁻(aq) + 5C₂O₄²⁻(aq) + 16H⁺(aq) → 2Mn²⁺(aq) + 10CO₂(g) + 8H₂O(l)

The workflow for this experimental procedure is outlined in the diagram below.

Methodology:

-

Prepare Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a flask. Stir the suspension for several hours at a constant temperature to ensure equilibrium is reached.

-

Separate Solid and Liquid: Filter the solution through a fine filter paper to remove all undissolved solid this compound.

-

Sample Preparation: Accurately pipette a known volume (e.g., 50.0 mL) of the clear, saturated filtrate into an Erlenmeyer flask.

-

Acidification: Add an excess of dilute sulfuric acid (e.g., 50 mL of 1 M H₂SO₄) to the flask.[15]

-

Heating: Gently heat the solution to approximately 70-80 °C. The reaction is slow at room temperature.[15]

-

Titration: Titrate the hot solution with a standardized solution of potassium permanganate (KMnO₄) of known concentration. Add the KMnO₄ solution dropwise while swirling the flask. The purple color of the permanganate ion will disappear as it reacts with the oxalate.

-

Endpoint Determination: The endpoint is reached when the first faint pink color from a drop of KMnO₄ solution persists for at least 30 seconds, indicating that all the oxalate has been consumed.[15]

-

Calculation: Use the volume and concentration of the KMnO₄ titrant and the stoichiometry of the reaction (5 moles of oxalate react with 2 moles of permanganate) to calculate the concentration of oxalate ions in the saturated solution. This concentration is equal to the molar solubility of this compound.

Conclusion

The solubility of manganese(II) oxalate is highly dependent on the chemical environment. It is sparingly soluble in water, with its behavior governed by a low solubility product constant (Ksp ≈ 1.7 x 10⁻⁷). However, in the presence of both strong and weak acids, its solubility is dramatically enhanced. This is due to the protonation of the oxalate anion by H⁺ ions, which shifts the dissolution equilibrium to favor the formation of soluble Mn²⁺ ions. This guide has provided quantitative solubility data, detailed the chemical principles involved, and presented standardized experimental protocols for synthesis and solubility determination, offering a comprehensive resource for professionals in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 640-67-5 [chemicalbook.com]

- 3. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]

- 4. MANGANESE(II) OXALATE | 6556-16-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C2MnO4 | CID 69499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chembk.com]

- 8. This compound CAS#: 640-67-5 [m.chemicalbook.com]

- 9. Manganese(II) oxalate dihydrate, Mn 30% min 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of Manganese Oxides Dissolution in Sulphuric Acid Solutions Containing Oxalic Acid [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. Sciencemadness Discussion Board - Report on making this compound and attempt to isolate green MnO - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. The Determination of the Oxalate Content in a Copper complex [wwwchem.uwimona.edu.jm]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Manganese Oxalate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of manganese oxalate (B1200264) (MnC₂O₄). The document details the multi-step decomposition process under various atmospheric conditions, presents quantitative data from thermogravimetric and differential thermal analyses, and outlines the experimental protocols for key analytical techniques.

Introduction

Manganese oxalate, typically found in its dihydrate form (MnC₂O₄·2H₂O), is a coordination polymer that serves as a precursor for the synthesis of various manganese oxides.[1] The thermal decomposition of this compound is a critical process in materials science for producing manganese oxides with controlled stoichiometry, particle size, and morphology. These oxides have significant applications in catalysis, energy storage, and as intermediates in chemical synthesis. Understanding the precise mechanism of its decomposition is paramount for controlling the properties of the final product.

The decomposition process is a multi-stage event that is highly dependent on the surrounding atmosphere, heating rate, and the crystalline form of the starting material.[2][3] This guide will explore the decomposition pathways in both inert and oxidizing atmospheres, providing a detailed analysis of the intermediate and final products.

Thermal Decomposition Mechanism

The thermal decomposition of this compound dihydrate (MnC₂O₄·2H₂O) generally proceeds in two distinct stages: dehydration followed by the decomposition of the anhydrous salt.[4][5] The specific products of the second stage are highly influenced by the gaseous environment.

2.1. Stage 1: Dehydration

The initial step in the thermal decomposition is the loss of water molecules of crystallization. This dehydration process typically occurs at relatively low temperatures, generally below 200°C, to form anhydrous this compound (MnC₂O₄).[1]

MnC₂O₄·2H₂O(s) → MnC₂O₄(s) + 2H₂O(g)

This stage is characterized by an endothermic peak in differential thermal analysis (DTA) or differential scanning calorimetry (DSC) curves and a corresponding weight loss in thermogravimetric analysis (TGA).[6]

2.2. Stage 2: Decomposition of Anhydrous this compound

The decomposition of the anhydrous this compound is a more complex process and is highly dependent on the surrounding atmosphere.

2.2.1. Decomposition in an Inert Atmosphere (e.g., Nitrogen, Helium, Argon)

In an inert atmosphere, anhydrous this compound decomposes to form manganese(II) oxide (MnO) and gaseous products, carbon monoxide (CO) and carbon dioxide (CO₂).[4][7]

MnC₂O₄(s) → MnO(s) + CO(g) + CO₂(g)

Some studies suggest a possible intermediate formation of manganese carbonate (MnCO₃) which then decomposes to MnO.[5] The reaction pathway can be represented as:

MnC₂O₄(s) → MnCO₃(s) + CO(g) MnCO₃(s) → MnO(s) + CO₂(g)

However, the direct formation of MnO is more commonly reported as the primary pathway.[4]

2.2.2. Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of oxygen, the decomposition process is more complex due to the oxidation of both the solid and gaseous products. The initial decomposition may still form MnO, but this is readily oxidized to higher manganese oxides such as manganese(III) oxide (Mn₂O₃) or hausmannite (Mn₃O₄).[2][8] The carbon monoxide produced can also be oxidized to carbon dioxide, an exothermic reaction that can influence the overall thermal profile.[8]

The overall reaction in air can be summarized as:

2MnC₂O₄(s) + O₂(g) → 2MnO(s) + 2CO(g) + 2CO₂(g) 4MnO(s) + O₂(g) → 2Mn₂O₃(s) 6MnO(s) + O₂(g) → 2Mn₃O₄(s) 2CO(g) + O₂(g) → 2CO₂(g)

The final manganese oxide product (Mn₂O₃ or Mn₃O₄) depends on factors such as the temperature and the partial pressure of oxygen.[2][3] At higher temperatures, Mn₂O₃ can further decompose to Mn₃O₄.[8]

Quantitative Data

The following tables summarize the quantitative data obtained from various studies on the thermal decomposition of this compound.

Table 1: Decomposition Temperatures and Mass Loss

| Stage | Atmosphere | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Reference |

| Dehydration (MnC₂O₄·2H₂O → MnC₂O₄) | Air | 144.1 - 149.1 | 20.12 | ~20 | [9] |

| Dehydration (MnC₂O₄·2H₂O → MnC₂O₄) | Nitrogen | 45 - 115 | 20.12 | 2.40 (incomplete) | [6] |

| Decomposition (MnC₂O₄ → MnO) | Helium | ~250 - 350 | 39.1 | ~39 | [4] |

| Decomposition (MnC₂O₄ → Mn₂O₃) | Air | 296.3 - 305.9 | 31.3 | ~35 | [9] |

| Decomposition (MnC₂O₄ → Mn₃O₄) | Air | ~230 - 361 | 33.5 | - | [10] |

Table 2: Kinetic Parameters

| Decomposition Stage | Atmosphere | Activation Energy (kJ/mol) | Kinetic Model | Reference |

| Anhydrous MnC₂O₄ Decomposition | Helium | 184.7 ± 5.2 | Avrami-Erofeev (n=1.9) | [4] |

| Dehydration of MnC₂O₄·2H₂O | Air | 97.16 | Random nucleation and growth | [8] |

Experimental Protocols

The following are generalized experimental protocols for the techniques commonly used to study the thermal decomposition of this compound.

4.1. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA/DSC is typically used.

-

Sample Preparation: A small amount of this compound dihydrate (typically 5-20 mg) is placed in an alumina (B75360) or platinum crucible.[6]

-

Heating Program: The sample is heated from room temperature to a final temperature (e.g., 900-1200°C) at a constant heating rate (e.g., 10°C/min).[6][8]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, either inert (e.g., nitrogen, helium, argon) or oxidizing (e.g., air), with a constant flow rate (e.g., 50-100 mL/min).

-

Data Analysis: The TGA curve provides information on mass changes as a function of temperature, while the DTA/DSC curve shows endothermic or exothermic events.

4.2. X-ray Diffraction (XRD)

-

Purpose: To identify the crystalline phases of the solid products at different stages of decomposition.

-

Procedure: Samples are heated to specific temperatures corresponding to the observed TGA/DTA events and then cooled to room temperature for XRD analysis. In-situ high-temperature XRD can also be performed to monitor the phase changes in real-time.[2]

-

Data Analysis: The obtained diffraction patterns are compared with standard diffraction data from databases (e.g., JCPDS) to identify the crystalline structures of the intermediates and final products.[9]

4.3. Mass Spectrometry (MS)

-

Purpose: To identify the gaseous products evolved during the decomposition process.

-

Procedure: The outlet gas from the thermal analyzer is coupled to a mass spectrometer.

-

Data Analysis: The mass-to-charge ratio of the evolved gases is monitored as a function of temperature, allowing for the identification of species such as H₂O, CO, and CO₂.[4]

Visualization of Decomposition Pathways

The following diagrams illustrate the proposed thermal decomposition pathways of this compound in inert and oxidizing atmospheres.

Caption: Thermal decomposition pathways of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that is highly sensitive to the experimental conditions, particularly the atmosphere. The initial dehydration is followed by the decomposition of the anhydrous salt. In inert atmospheres, the final product is manganese(II) oxide, whereas in oxidizing atmospheres, higher oxides such as Mn₂O₃ and Mn₃O₄ are formed. A thorough understanding of this mechanism, supported by quantitative data and appropriate analytical techniques, is essential for the controlled synthesis of manganese-based materials with desired properties for various technological applications.

References

- 1. MANGANESE(II) OXALATE DIHYDRATE (MNOX) - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. globethesis.com [globethesis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unraveling the Polymorphic Enigma of Manganese(II) Oxalate Dihydrate: A Technical Deep Dive into α- and γ-Forms

For Immediate Release

Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide detailing the crystallographic and physicochemical properties of two key polymorphs of manganese(II) oxalate (B1200264) dihydrate: α-MnC₂O₄·2H₂O and γ-MnC₂O₄·2H₂O. This whitepaper provides an in-depth analysis of their crystal structures, synthesis protocols, and thermal behaviors, presenting critical data in a comparative format to aid in materials science and pharmaceutical research.

Manganese(II) oxalate and its hydrated forms are of significant interest due to their role as precursors in the synthesis of various manganese oxides, which have applications in catalysis, battery materials, and magnetic devices. The existence of different polymorphic forms, each with unique structural arrangements and properties, necessitates a thorough understanding for controlled synthesis and application. This guide addresses this need by consolidating and presenting key technical data on the α- and γ-polymorphs.

Crystal Structure: A Tale of Two Lattices

The primary distinction between the α and γ forms of manganese(II) oxalate dihydrate lies in their crystal structures. While both are orthorhombic, they belong to different space groups, leading to distinct atomic arrangements.

The α-polymorph (α-MnC₂O₄·2H₂O) has been reported to crystallize in the orthorhombic space group P2₁2₁2₁.[1] Its structure is characterized by one-dimensional chains of oxalate-bridged manganese centers.[1] Another monoclinic form of α-MnC₂O₄·2H₂O with the space group C2/c has also been described in the literature.[2][3][4][5] This suggests the existence of polymorphism within the α-designation itself or potential for misidentification in published studies.

In contrast, the γ-polymorph (γ-MnC₂O₄·2H₂O) is recognized as the thermodynamically most stable form.[2] It also possesses an orthorhombic crystal system.[2][6] The structure of γ-MnC₂O₄·2H₂O consists of one-dimensional chains where each manganese atom is coordinated to one chelated oxalate and two bridged oxalate groups in the equatorial plane, with two water molecules in the axial positions.[1]

A summary of the crystallographic data for both polymorphs is presented below:

| Property | α-MnC₂O₄·2H₂O | γ-MnC₂O₄·2H₂O |

| Crystal System | Orthorhombic[1] / Monoclinic[2][3][4][5] | Orthorhombic[2][6] |

| Space Group | P2₁2₁2₁[1] / C2/c[2][3][4][5] | P222[6] |

| Lattice Parameters | a = 6.262(4) Å, b = 13.585(5) Å, c = 6.091(4) Å[1] | Data not explicitly found in the provided search results |

| Cell Volume (V) | 518.2(4) ų[1] | Data not explicitly found in the provided search results |

| Z (Formula units per cell) | 4[1] | Data not explicitly found in the provided search results |

Synthesis Protocols: Tailoring the Polymorphic Outcome

The selective synthesis of either the α- or γ-polymorph is crucial for targeted applications. The choice of synthesis method and the control of experimental parameters such as pH, temperature, and reactant concentrations are determining factors.

Synthesis of α-MnC₂O₄·2H₂O:

A common method for the synthesis of α-MnC₂O₄·2H₂O is through spontaneous crystallization. This typically involves the reaction of a soluble manganese(II) salt, such as manganese(II) chloride (MnCl₂), with an oxalate source, like potassium oxalate (K₂C₂O₄), under controlled acidic conditions (pH ≈ 3) at room temperature. The nucleation mechanism plays a critical role, with homogeneous nucleation favoring the formation of the α-polymorph. Solvothermal methods have also been employed, where the reaction is carried out in a sealed vessel under elevated temperature and pressure.[3][4]

Synthesis of γ-MnC₂O₄·2H₂O:

The thermodynamically more stable γ-polymorph is often obtained through a phase transformation from a less stable precursor, such as manganese(II) oxalate trihydrate (MnC₂O₄·3H₂O).[2] This transformation can occur by aging the initially precipitated trihydrate in the mother liquor for a prolonged period.[2] Solvothermal synthesis has also been reported as a viable route to obtain γ-MnC₂O₄·2H₂O.[7]

Experimental Workflow: From Synthesis to Characterization

The synthesis and characterization of these polymorphs follow a systematic workflow to ensure phase purity and to elucidate their structural and physical properties.

Thermal Decomposition: A Comparative Analysis

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in understanding the thermal stability and decomposition pathways of the two polymorphs.

Both α- and γ-MnC₂O₄·2H₂O undergo a two-step decomposition process. The first step involves dehydration, where the two molecules of water of crystallization are lost. The second step is the decomposition of the anhydrous manganese oxalate to form manganese oxides.

For α-MnC₂O₄·2H₂O , dehydration typically occurs in a single step with an enthalpy of dehydration (ΔH) of 86 kJ/mol. The decomposition of the anhydrous oxalate in an oxidative atmosphere leads to the formation of manganese oxides such as Mn₂O₃ and Mn₃O₄.[2]

The dehydration of γ-MnC₂O₄·2H₂O also proceeds in one step, with a reported enthalpy of dehydration of 149 kJ mol⁻¹.[1][2] In an inert atmosphere, the decomposition of anhydrous γ-MnC₂O₄ yields MnO, while in an oxidative (air) atmosphere, it forms higher manganese oxides like Mn₃O₄, Mn₅O₈, and Mn₂O₃.[1][6][8]

| Thermal Event | α-MnC₂O₄·2H₂O | γ-MnC₂O₄·2H₂O |

| Dehydration | One step | One step[1][2] |

| ΔH Dehydration | 86 kJ/mol | 149 kJ/mol[1][2] |

| Decomposition Product (Inert) | MnO | MnO[6] |

| Decomposition Product (Air) | Mn₂O₃, Mn₃O₄[2] | Mn₃O₄, Mn₅O₈, Mn₂O₃[1][8] |

This detailed technical guide serves as a valuable resource for researchers working with manganese-based materials, providing the foundational knowledge necessary for the controlled synthesis and application of the distinct polymorphic forms of manganese(II) oxalate dihydrate. The presented data and experimental insights will facilitate further advancements in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and decomposition mechanism of γ-MnC2O4·2H2O rods under non-isothermal and isothermal conditions [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

A Comparative Analysis of Manganese Oxalate Trihydrate and Dihydrate Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the relative stability of manganese oxalate (B1200264) trihydrate (MnC₂O₄·3H₂O) and manganese oxalate dihydrate (MnC₂O₄·2H₂O). Understanding the thermal and structural stability of these hydrated forms is critical for applications in materials science, catalysis, and as precursors in the synthesis of manganese oxides. This document summarizes key quantitative data, details experimental protocols for stability analysis, and presents visual representations of the decomposition pathways.

Core Findings: A Tale of Two Hydrates

Manganese (II) oxalate can exist in two common hydrated forms, a trihydrate and a dihydrate, each exhibiting distinct crystal structures and thermal decomposition behaviors. The trihydrate crystallizes in an orthorhombic system, while the dihydrate adopts a monoclinic structure.[1] This fundamental difference in crystal lattice is a primary determinant of their varying stability.[1]

The thermal decomposition of both hydrates begins with the loss of water molecules (dehydration), followed by the decomposition of the anhydrous this compound into manganese oxides and gaseous products like carbon monoxide and carbon dioxide. However, the pathways and energetics of these processes differ significantly between the two hydrates.

Quantitative Stability Data

The thermal stability of this compound trihydrate and dihydrate has been extensively studied using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). The key quantitative data from these analyses are summarized below for direct comparison.

| Parameter | This compound Trihydrate (MnC₂O₄·3H₂O) | This compound Dihydrate (MnC₂O₄·2H₂O) | Reference |

| Crystal System | Orthorhombic | Monoclinic | [1] |

| Dehydration Process | Three steps | One step | [1] |

| Enthalpy of Dehydration (ΔH) | 132 kJ/mol | 86 kJ/mol | [1] |

| Initial Dehydration Temperature | Lower than the dihydrate | Higher than the first step of the trihydrate | |

| Anhydrous Oxalate Existence Region | Shifted due to different dehydration temperatures | Different from the trihydrate | |

| Decomposition of Anhydrous Oxalate | Leads to Mn₂O₃ and Mn₃O₄ | Primarily leads to Mn₃O₄ at 450°C | [1] |

Thermal Decomposition Pathways

The distinct crystal structures of the trihydrate and dihydrate lead to different mechanisms for the loss of water molecules and subsequent decomposition.

This compound Trihydrate Decomposition

The dehydration of this compound trihydrate occurs in three distinct steps, indicating that the water molecules are bound with different energies within the crystal lattice. This multi-step process ultimately leads to the formation of anhydrous this compound, which then decomposes at higher temperatures. The orthorhombic crystal structure of the trihydrate appears to stabilize lower oxidation states of manganese in the final oxide products.[1]

This compound Dihydrate Decomposition

In contrast, the dehydration of this compound dihydrate is a single-step process, suggesting that both water molecules are energetically equivalent within the monoclinic crystal structure.[1] The subsequent decomposition of the anhydrous oxalate formed from the dihydrate predominantly yields Mn₃O₄ at 450°C.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the stability of this compound hydrates.

Synthesis of this compound Hydrates

-

This compound Dihydrate (MnC₂O₄·2H₂O): This hydrate is typically synthesized via a precipitation reaction between a soluble manganese salt, such as manganese(II) chloride (MnCl₂) or manganese(II) sulfate (B86663) (MnSO₄), and oxalic acid (H₂C₂O₄) or a soluble oxalate salt in an aqueous solution. The synthesis is carried out at 25°C with controlled acidity (pH = 3.0 ± 0.1) and continuous stirring. The resulting precipitate is then filtered, washed with deionized water, and air-dried.

-

This compound Trihydrate (MnC₂O₄·3H₂O): The synthesis of the trihydrate also involves a precipitation reaction under similar conditions as the dihydrate, but the nucleation mechanism is heterogeneous, which can be influenced by the concentration of the initial solutions.

Thermal Analysis

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA and DTA are performed using a thermal analyzer. A small sample (typically 5-10 mg) is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10°C/min).[2] TGA measures the change in mass as a function of temperature, revealing dehydration and decomposition steps. DTA measures the temperature difference between the sample and a reference material, indicating endothermic or exothermic transitions.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. This technique provides quantitative information about the enthalpy changes (ΔH) associated with phase transitions, such as dehydration.[3] The analysis is typically carried out on a small sample (around 9.00 mg) over a temperature range of 30°C to 300°C.[3]

Structural Analysis

-

X-ray Diffraction (XRD): XRD is used to identify the crystal structure of the this compound hydrates and their decomposition products. The analysis is performed on powdered samples using a diffractometer with Cu Kα radiation.[2] The resulting diffraction patterns are compared with standard data from the JCPDS (Joint Committee on Powder Diffraction Standards) database for phase identification.[2]

Summary of Stability Differences

The key distinction in the stability of this compound trihydrate and dihydrate lies in their crystal structures. The orthorhombic lattice of the trihydrate accommodates three water molecules in energetically distinct positions, leading to a stepwise dehydration process. The monoclinic structure of the dihydrate, however, features two energetically equivalent water molecules, resulting in a single-step dehydration. This structural difference also influences the subsequent decomposition of the anhydrous oxalate, with the trihydrate precursor favoring the formation of a mixture of manganese oxides, while the dihydrate precursor predominantly yields Mn₃O₄ under specific conditions. These findings are crucial for controlling the synthesis of manganese-based materials with desired properties.

References

A Technical Guide to the Spectroscopic Analysis of Manganese Oxalate via FTIR and Raman

This technical guide provides an in-depth exploration of the characterization of manganese oxalate (B1200264) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize these techniques for structural elucidation and quality control.

Introduction to Manganese Oxalate and Spectroscopic Analysis

This compound (MnC₂O₄) is an inorganic compound that exists in various hydrated forms, most commonly as the dihydrate (MnC₂O₄·2H₂O) and trihydrate (MnC₂O₄·3H₂O).[1] It serves as a crucial precursor in the synthesis of manganese oxides, which have applications in batteries, catalysis, and magnetic materials.[2][3]

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a powerful, non-destructive means to investigate the molecular structure of this compound. These methods probe the vibrational modes of the molecule's constituent bonds. FTIR spectroscopy measures the absorption of infrared radiation by the sample, while Raman spectroscopy measures the inelastic scattering of monochromatic light. Together, they offer a comprehensive vibrational profile of the material, revealing information about the oxalate anion, the metal-oxygen coordination, and the presence of crystalline water.[4][5]

Molecular Structure and Vibrational Modes

The spectroscopic signature of this compound is dominated by the vibrations of the oxalate anion (C₂O₄²⁻) and the coordinated water molecules. The key structural features giving rise to characteristic spectral bands are:

-

Oxalate Anion (C₂O₄²⁻): The oxalate ligand contains C-C, C-O, and C=O bonds. Its vibrations include symmetric and asymmetric stretching (ν) and bending (δ) modes. The coordination of the oxalate ion to the manganese(II) center influences the frequencies of these vibrations.

-

Manganese-Oxygen Bonds (Mn-O): The coordination of both the oxalate ion and water molecules to the Mn²⁺ ion results in low-frequency vibrations characteristic of the Mn-O bonds.

-

Water of Hydration (H₂O): The presence of water molecules in the crystal lattice is clearly identified by O-H stretching and H-O-H bending vibrations.

For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. This principle can be useful in determining the symmetry of the oxalate ion within the crystal structure.[6]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for accurate spectroscopic analysis.

Synthesis of this compound (α-MnC₂O₄·2H₂O)

A common method for synthesizing this compound is through a direct co-precipitation reaction.[7]

-

Reactants: Manganese(II) salt (e.g., manganese chloride, MnCl₂) and a soluble oxalate (e.g., oxalic acid, H₂C₂O₄, or ammonium (B1175870) oxalate, (NH₄)₂C₂O₄).

-

Procedure:

-

Prepare an aqueous solution of a manganese(II) salt, such as manganese chloride (MnCl₂).[8]

-

Prepare an aqueous solution of oxalic acid (H₂C₂O₄).[8]

-

Slowly add the oxalic acid solution to the manganese chloride solution under constant stirring at room temperature.[7]

-

A precipitate of this compound will form immediately.

-

Continue stirring for a set period (e.g., 1-2 hours) to ensure complete reaction and improve crystallinity.

-

Collect the resulting pinkish-white crystals by filtration.

-

Wash the crystals several times with deionized water to remove any unreacted ions, followed by a final wash with a solvent like acetone (B3395972) or ethanol (B145695) to facilitate drying.[9]

-

Dry the product in an oven at a low temperature (e.g., 60-80 °C) or in a desiccator to obtain the hydrated this compound powder.

-

FTIR Spectroscopy Protocol

FTIR spectra are typically acquired using the Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a suitable detector (e.g., DTGS).

-

ATR-FTIR Method:

-

Sample Preparation: Place a small amount of the finely ground this compound powder directly onto the ATR crystal (e.g., diamond).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Parameters: Collect the spectrum over a mid-IR range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio.[10]

-

Background: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

Raman Spectroscopy Protocol

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations.

-

Instrumentation: A Raman microscope or spectrometer equipped with a monochromatic laser source.

-

Procedure:

-

Sample Preparation: Mount a small amount of the this compound powder on a microscope slide or in a sample holder.

-

Laser Excitation: Irradiate the sample using a laser, for example, a frequency-doubled Nd:YAG laser at 532 nm or a 785 nm diode laser.[11][12]

-

Data Acquisition: Focus the laser onto the sample and collect the scattered light using a high-resolution spectrometer. The spectral range should cover the expected vibrational modes (e.g., 100–3500 cm⁻¹).

-

Parameters: Adjust laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation or fluorescence.

-

Data Presentation and Interpretation

The quantitative data obtained from FTIR and Raman spectroscopy are summarized below. These peak positions are characteristic of hydrated this compound.

FTIR Spectral Data

The FTIR spectrum of hydrated this compound is characterized by strong absorptions from the oxalate group and water molecules.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |

| ~3385 | Broad, Strong | ν(O-H) of crystalline water | [2] |

| ~1638 - 1590 | Strong | νₐₛ(C=O) of oxalate | [2][9] |

| ~1361 | Strong | νₛ(C-O) + ν(C-C) | [2] |

| ~1320 | Strong | νₛ(C-O) + δ(O-C=O) | [9] |

| ~790 - 805 | Strong | δ(O-C=O) + ν(Mn-O) | [2][9] |

| ~518 - 540 | Medium | ν(Mn-O) + ring deformation | [2][9] |

ν = stretching; δ = bending; as = asymmetric; s = symmetric

Raman Spectral Data

The Raman spectrum provides complementary data, often showing strong signals for symmetric vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Reference |

| ~3335 | Medium | ν(O-H) of crystalline water | [2] |

| ~1610 | Strong | νₐₛ(C=O) of oxalate | [2] |

| ~1470 | Very Strong | νₛ(C=O) | [2] |

| ~903 | Medium | ν(C-C) | [2] |

| ~516 | Strong | ν(Mn-O) + ring deformation | [2] |

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of the experimental and logical processes involved in the analysis.

Caption: A flowchart of the experimental workflow for this compound analysis.

Caption: Relationship between molecular structure and spectroscopic signatures.

Conclusion

FTIR and Raman spectroscopy are indispensable and complementary techniques for the analysis of this compound. They provide rapid and reliable information for structural confirmation, identification of hydration states, and assessment of purity. The characteristic spectral fingerprints detailed in this guide serve as a robust reference for researchers in materials science and pharmaceutical development, facilitating accurate characterization and quality control of this compound and its derivative materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Proton solvent-controllable synthesis of this compound anode material for lithium-ion batteries - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03669F [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vibrational Analysis of Manganese(II) Oxalates Hydrates: An In Silico Statistical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. pubs.aip.org [pubs.aip.org]

- 8. jetir.org [jetir.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Magnetic Properties of Manganese(II) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese(II) oxalate (B1200264) (MnC₂O₄) is an inorganic compound that exists in several hydrated forms, most commonly as the dihydrate (MnC₂O₄·2H₂O).[1][2] This pale pink crystalline solid serves as a crucial precursor in the synthesis of various manganese oxides, which have significant applications in catalysis, energy storage, and materials science.[2] For researchers in drug development and biosciences, manganese-based materials are of interest for applications such as contrast agents in magnetic resonance imaging (MRI). The magnetic properties of manganese(II) oxalate itself are a subject of scientific interest, stemming from the behavior of the high-spin Mn²⁺ ions within its crystal lattice. This guide provides a comprehensive overview of these magnetic properties, detailing the underlying structural basis, quantitative magnetic data, and the experimental protocols used for characterization.

Crystal Structure and Magnetic Interactions

The magnetic properties of manganese(II) oxalate are intrinsically linked to its crystal structure. The most common form, α-MnC₂O₄·2H₂O, possesses a one-dimensional chain-like structure.[3] In this arrangement, the manganese (Mn²⁺) ions are in a distorted octahedral coordination environment. Each Mn²⁺ ion is axially coordinated to two water molecules and equatorially to four oxygen atoms from bridging oxalate anions.[3] These oxalate ligands act as bridges between adjacent manganese centers, creating chains that run along the c-axis of the crystal.[4]

This specific arrangement of atoms is crucial for magnetic interactions. The primary mechanism governing the magnetic behavior is superexchange, an indirect exchange interaction between non-adjacent Mn²⁺ ions that is mediated by the oxygen atoms of the oxalate bridges. In the case of α-MnC₂O₄·2H₂O, this interaction between the manganese ions is predominantly antiferromagnetic, meaning the magnetic moments of adjacent Mn²⁺ ions tend to align in opposite directions (anti-parallel) at low temperatures.[5] Theoretical calculations based on density functional theory (DFT) support that the antiferromagnetic (AFM) ordering represents the lowest energy configuration for this system.[3][4]

Quantitative Magnetic Data

The magnetic behavior of manganese(II) oxalate can be quantified through several key parameters. The magnetic susceptibility follows the Curie-Weiss law at temperatures above the ordering temperature, which is characteristic of paramagnetic materials.[6][7] The Mn²⁺ ion in a high-spin state (S=5/2) is the source of its paramagnetic nature.[3]

| Magnetic Parameter | Value | Compound Form | Notes |